

# Spectroscopic Confirmation of Synthesized 10-Nonadecanamine: A Comparative Analytical Guide

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## Compound of Interest

Compound Name: 10-Nonadecanamine

CAS No.: 3241-23-4

Cat. No.: B1582939

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## Executive Summary & Strategic Context

### 10-Nonadecanamine (

) is a symmetrical, internal primary amine often utilized in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and advanced surfactants. Unlike its terminal isomer (1-nonadecanamine), the internal amine group at position 10 confers unique packing parameters and pKa shifts critical for endosomal escape in drug delivery systems.

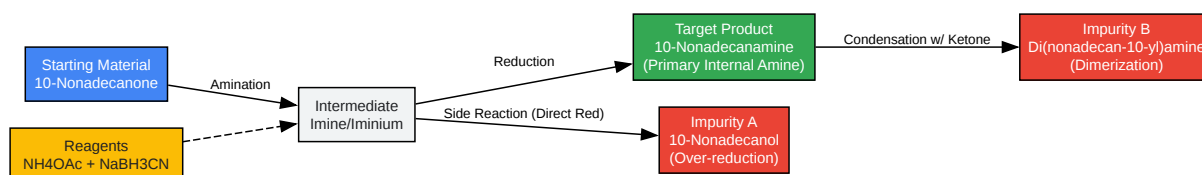
However, confirming the identity of **10-nonadecanamine** presents a specific analytical challenge: standard purity assays often fail to distinguish between the internal isomer (target) and terminal isomers or secondary amine byproducts formed during reductive amination.

This guide outlines a self-validating spectroscopic workflow to definitively confirm the identity of **10-nonadecanamine**, comparing its spectral fingerprints against its most common structural alternatives: 1-Nonadecanamine (terminal isomer) and 10-Nonadecanone (starting material).

## Synthesis Context & Impurity Profile

To understand the analytical requirements, we must first visualize the synthesis and potential failure modes. The standard route is the reductive amination of 10-nonadecanone.

### Experimental Workflow Diagram



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Figure 1: Reductive amination pathway showing the target internal amine and potential alcohol/dimer impurities.

## Comparative Analytical Protocols

### Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The Isomer Filter (Differentiation of Internal vs. Terminal Amine)

Mass spectrometry provides the most definitive structural proof through Alpha-Cleavage. Aliphatic amines fragment predictably by cleaving the C-C bond adjacent to the nitrogen.[1]

- The Mechanism: The radical cation stabilizes by breaking the bond alpha to the nitrogen, losing the largest alkyl chain.
- Target (**10-Nonadecanamine**): The amine is at C10.[2] Both alkyl chains are (Mass = 127).
  - -Cleavage Loss:

(Nonyl group)

- Base Peak:

(  
)

- Alternative (1-Nonadecanamine): The amine is terminal.

- -Cleavage Loss:

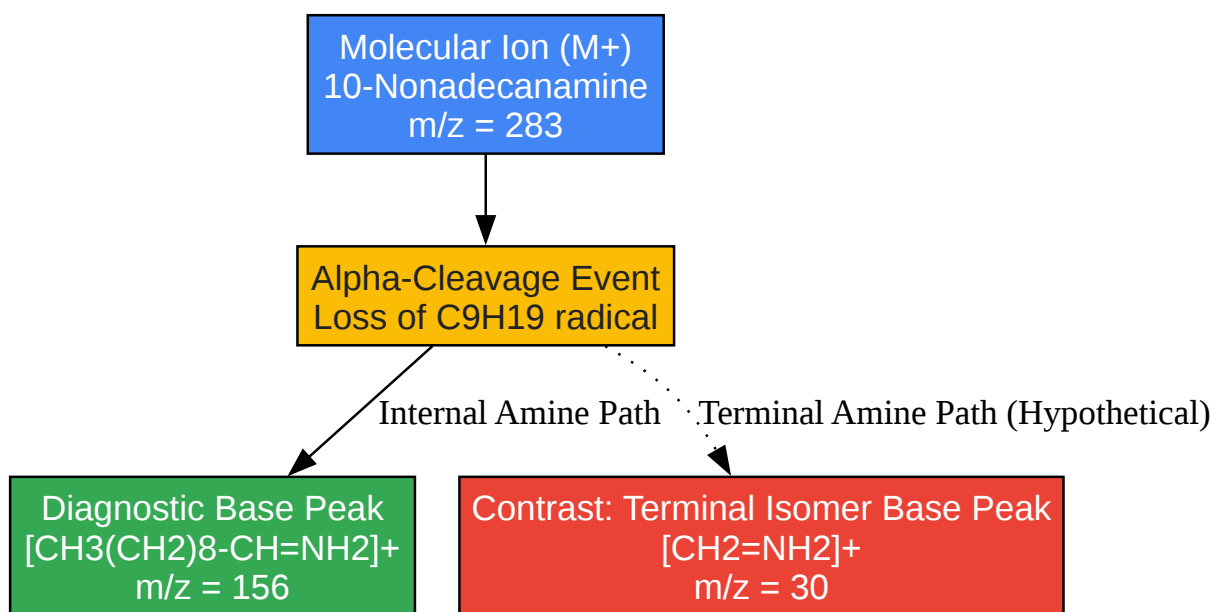
(Octadecyl group)

- Base Peak:

(

)[3]

## Fragmentation Logic Diagram



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Figure 2: Mass fragmentation pathway demonstrating the diagnostic m/z 156 peak for **10-nonadecanamine**.

Protocol:

- Dissolve 1 mg sample in DCM.
- Inject into GC-MS (EI source, 70 eV).
- Acceptance Criteria: Presence of m/z 156 (base peak) and m/z 283 (molecular ion). Absence of m/z 30 dominant peak.[4]

## Method B: Proton NMR ( <sup>1</sup>H-NMR)

Role: Structural Validator (Electronic Environment)

NMR distinguishes the target from the starting ketone and confirms the "internal" nature of the amine via splitting patterns.

- Diagnostic Signal (H-10): The proton attached to the same carbon as the amine ( ).
  - Target: This proton sees 4 distinct neighbors (2 from C9, 2 from C11). It appears as a multiplet (quintet-like) at 2.70 – 2.90 ppm.
  - Terminal Isomer (1-Nonadecanamine): The protons at C1 ( ) see only 2 neighbors. They appear as a triplet at ~2.68 ppm.
  - Starting Material (Ketone): The alpha-protons ( ) appear as a triplet at 2.40 ppm.

Protocol:

- Prepare ~10 mg sample in

- Acquire <sup>1</sup>H spectrum (min 400 MHz).
- Acceptance Criteria:
  - Multiplet at  
2.7-2.9 ppm (1H integration).
  - Absence of triplet at  
2.4 ppm (Ketone).
  - Methyl triplet at  
0.88 ppm (6H integration).

## Method C: FTIR Spectroscopy

Role: Purity Check (Functional Group Conversion)

FTIR is the fastest method to confirm the reduction of the carbonyl group.

- Target: Appearance of N-H stretches (3300-3400 cm<sup>-1</sup>). Primary amines typically show a weak doublet (asymmetric/symmetric stretch).
- Impurity (Ketone): Strong  
stretch at 1710 cm<sup>-1</sup>.

Protocol:

- Place neat oil/solid on ATR crystal (Diamond/ZnSe).
- Scan 4000–600 cm<sup>-1</sup>.
- Acceptance Criteria: Complete disappearance of the 1710 cm<sup>-1</sup>

peak.

## Data Comparison Summary

The following table summarizes the objective data points required to validate **10-Nonadecanamine** against its alternatives.

Feature	Target: 10-Nonadecanamine	Isomer: 1-Nonadecanamine	Precursor: 10-Nonadecanone
Structure	Internal Primary Amine	Terminal Primary Amine	Internal Ketone
GC-MS Base Peak	m/z 156 (High Mass)	m/z 30 (Low Mass)	m/z 58 or 71 (McLafferty)
<sup>1</sup> H-NMR (Diagnostic)	Multiplet @ 2.7–2.9 ppm	Triplet @ ~2.68 ppm	Triplet @ 2.40 ppm
FTIR (Diagnostic)	N-H stretch (3300 cm <sup>-1</sup> )	N-H stretch (3300 cm <sup>-1</sup> )	C=O stretch (1710 cm <sup>-1</sup> )
Solubility	Soluble in organic solvents; forms salts	Soluble in organic solvents	Soluble in organics; neutral

## References

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## Sources

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